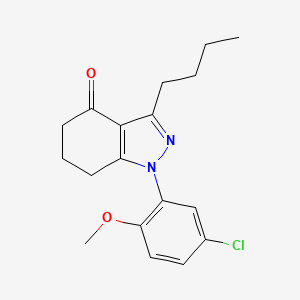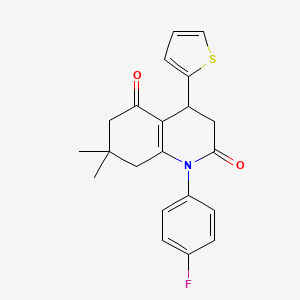![molecular formula C21H13ClF3N3O4 B4300160 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide](/img/structure/B4300160.png)
4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide
説明
4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel found in many tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can cause cystic fibrosis, a genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has been widely used as a research tool to study the function of CFTR and its potential as a therapeutic target for cystic fibrosis.
作用機序
4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 binds to the cytoplasmic side of the 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide protein and inhibits chloride transport by blocking the channel pore. It has been shown to be a reversible inhibitor, with a binding affinity in the low micromolar range. 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 has also been reported to increase the stability of the 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide protein at the cell surface, possibly by preventing its internalization and degradation.
Biochemical and physiological effects:
4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 has been shown to inhibit 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide-mediated chloride transport in a variety of cell types, including airway epithelial cells, pancreatic cells, and sweat gland cells. It has also been shown to inhibit 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide-mediated bicarbonate transport and to reduce the secretion of other ions, such as sodium and potassium. 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 has been reported to have no effect on other chloride channels, such as the calcium-activated chloride channel (CaCC).
実験室実験の利点と制限
4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 has several advantages as a research tool. It is a specific inhibitor of 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide, with no reported effects on other ion channels or transporters. It is also a reversible inhibitor, allowing for the study of 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide function under different conditions. However, 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 has some limitations as well. It has been reported to have variable effects on different 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide mutants, and its potency can be affected by the cell type and experimental conditions used. In addition, 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 has been shown to have off-target effects on other proteins, such as the P2X7 receptor.
将来の方向性
4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 has been a valuable research tool for studying the function of 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide and its potential as a therapeutic target for cystic fibrosis. However, there are still many unanswered questions about the mechanism of action of 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 and its effects on 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide function in vivo. Future research could focus on identifying more potent and specific inhibitors of 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide, and on developing new therapeutic strategies for cystic fibrosis based on 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide modulation. In addition, 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 could be used to study the effects of 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide mutations on protein function in more detail, and to investigate the role of 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide in other diseases and physiological processes.
科学的研究の応用
4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 has been used extensively in scientific research to study the function of 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide and its potential as a therapeutic target for cystic fibrosis. It has been shown to inhibit 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide-mediated chloride transport in vitro and in vivo, and to increase the stability of the protein at the cell surface. 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 has also been used to study the effects of 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide mutations on protein function, and to investigate potential therapeutic strategies for cystic fibrosis, such as gene therapy and small molecule modulators.
特性
IUPAC Name |
4-chloro-3-nitro-N-[2-[[4-(trifluoromethyl)benzoyl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O4/c22-15-10-7-13(11-18(15)28(31)32)20(30)27-17-4-2-1-3-16(17)26-19(29)12-5-8-14(9-6-12)21(23,24)25/h1-11H,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINNNKVMEJSUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-[2-({[4-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![diethyl 5-amino-7-(2-fluorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300091.png)
![diethyl 5-amino-7-(4-hydroxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300095.png)
![2-(4-{4-[chloro(difluoro)methoxy]phenyl}-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4300099.png)
![6-ethyl 8-methyl 5-amino-7-(2-fluorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300103.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4300107.png)
![2-[(5-tert-butyl-2-methylphenyl)thio]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B4300115.png)
![methyl 4-[4-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]benzoate](/img/structure/B4300118.png)


![4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide](/img/structure/B4300156.png)
![6-ethyl 8-methyl 5-amino-2-methyl-3-oxo-7-(3,4,5-trimethoxyphenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300158.png)
![6-butyl 8-ethyl 5-amino-7-(4-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300167.png)

![6-butyl 8-ethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300185.png)